Pyridoxine clofibrate is a compound that combines pyridoxine, also known as vitamin B6, with clofibrate, a fibric acid derivative primarily used to manage dyslipidemia by lowering cholesterol and triglyceride levels in the blood. This combination is of interest for its potential to enhance lipid metabolism while providing the benefits associated with vitamin B6, such as its role in amino acid metabolism and neurotransmitter synthesis. The compound has been studied for its pharmacological effects and potential therapeutic applications.
Pyridoxine clofibrate is classified under the category of pharmaceutical drugs. Clofibrate was first synthesized in the 1940s and became widely used in the 1960s as a treatment for hyperlipidemia. Pyridoxine, on the other hand, is an essential nutrient obtained from dietary sources such as poultry, fish, potatoes, and non-citrus fruits. The combination of these two compounds may offer synergistic effects in managing metabolic disorders.
The synthesis of pyridoxine clofibrate typically involves the esterification of clofibric acid with pyridoxine hydrochloride. This reaction can be facilitated by using a coupling agent or through direct condensation under specific conditions to yield the desired ester product.
Pyridoxine clofibrate features a pyridine ring characteristic of pyridoxine, linked to a clofibrate moiety through an ester bond. The molecular formula can be represented as .
Pyridoxine clofibrate can undergo various chemical reactions typical of esters, including hydrolysis back to pyridoxine and clofibric acid under acidic or basic conditions. Additionally, it may participate in transesterification reactions if reacted with different alcohols.
Pyridoxine clofibrate acts through two primary mechanisms:
The combined action leads to improved lipid profiles and potential benefits in metabolic syndromes.
Pyridoxine clofibrate is primarily used in scientific research related to lipid metabolism and cardiovascular health. Its potential applications include:
Pyridoxine clofibrate (CAS 29952-87-2) is a molecular hybrid formed through esterification between clofibric acid (the active metabolite of clofibrate) and pyridoxine (vitamin B6). Its IUPAC name is 4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate [2]. The molecular formula is C₁₈H₂₂ClNO₆, with a molecular weight of 383.8 g/mol [2].
Key functional groups include:
The structural configuration enables dual functionality: the clofibrate-derived component activates PPARα receptors for lipid modulation, while the pyridoxine moiety contributes water solubility and potential cofactor activity in enzymatic processes [2] [5].
Pyridoxine clofibrate exhibits distinct solubility and stability characteristics derived from its hybrid structure:
Table 1: Physicochemical Profile of Pyridoxine Clofibrate
Property | Characteristics | Influencing Structural Elements |
---|---|---|
Solubility | Low water solubility; Moderate organic solvent solubility | Chlorophenyl group; hydrophobic backbone |
Photostability | Light-sensitive (pyridoxine-derived chromophore) | Conjugated pyridine ring |
Melting Point | Not precisely documented (estimated >150°C) | Molecular weight & crystal packing |
Stability in Solution | pH-dependent ester hydrolysis | Labile ester linkage |
The solubility profile reflects its amphiphilic nature: while the pyridoxine component offers limited hydrophilicity, the bulky clofibrate-derived structure dominates, rendering it more soluble in dimethyl sulfoxide (DMSO) and ethanol than in aqueous buffers [2] [9]. Photolytic degradation is a significant concern due to the pyridoxine chromophore, requiring light-protected storage [1] [9]. Crystallographic data remains limited in published literature, though the molecule likely forms hydrogen-bonded networks via its hydroxyl groups [2].
Characterization of pyridoxine clofibrate employs complementary spectroscopic techniques:
Pyridoxine clofibrate demonstrates modified physicochemical and biological behavior compared to its precursors:
Table 2: Structural and Functional Comparison with Parent Compounds
Parameter | Pyridoxine Clofibrate | Clofibrate | Pyridoxine HCl |
---|---|---|---|
Molecular Weight | 383.8 g/mol | 242.7 g/mol | 205.6 g/mol |
Key Functional Groups | Ester, chlorophenyl, pyridinium, hydroxymethyl | Ester, chlorophenyl | Hydroxymethyl, pyridinium, phenol |
Lipid Solubility | Moderate | High | Low |
Biological Activity | Dual: PPARα agonism + vitamin cofactor | PPARα agonism | Cofactor in amino acid metabolism |
Metabolic Fate | Hydrolysis to clofibric acid + pyridoxine | Hydrolysis to clofibric acid | Phosphorylation to PLP |
The hybrid structure retains clofibrate’s core pharmacophore (chlorophenoxyisobutyrate) while pyridoxine’s hydroxymethyl groups enhance polarity versus clofibrate alone [2] [4]. Biologically, it functions as a prodrug: esterases hydrolyze the compound to liberate clofibric acid (the PPARα agonist) and pyridoxine [5] [8]. Unlike clofibrate, which exclusively targets lipid metabolism, the pyridoxine component may theoretically support enzymatic processes in neurotransmitter synthesis and homocysteine metabolism, though clinical evidence is lacking [1] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7